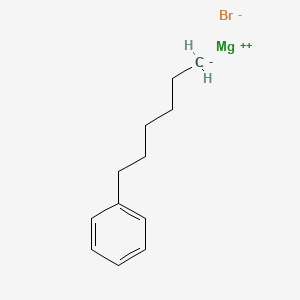
Magnesium, bromo(6-phenylhexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium, bromo(6-phenylhexyl)- is a chemical compound with the molecular formula C12H17BrMg. It is a Grignard reagent, which is a type of organomagnesium compound widely used in organic synthesis. Grignard reagents are known for their ability to form carbon-carbon bonds, making them valuable tools in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Magnesium, bromo(6-phenylhexyl)- typically involves the reaction of magnesium turnings with 6-bromo-1-phenylhexane in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
Mg+C6H5(CH2)5Br→C6H5(CH2)5MgBr
Industrial Production Methods
Industrial production of Grignard reagents, including Magnesium, bromo(6-phenylhexyl)-, follows similar principles but on a larger scale. The process involves the use of large reactors equipped with mechanical stirrers, reflux condensers, and drying tubes to maintain anhydrous conditions. The reaction mixture is typically heated to facilitate the formation of the Grignard reagent.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium, bromo(6-phenylhexyl)- undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Substitution Reactions: Can participate in substitution reactions with halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Anhydrous ether, tetrahydrofuran (THF).
Conditions: Inert atmosphere (nitrogen or argon), low temperatures to moderate heating.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Coupled Products: From coupling reactions with electrophiles.
Applications De Recherche Scientifique
Magnesium, bromo(6-phenylhexyl)- has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Employed in the preparation of polymers and advanced materials.
Biological Research: Used in the synthesis of biologically active compounds for research purposes.
Mécanisme D'action
The mechanism of action of Magnesium, bromo(6-phenylhexyl)- involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The Grignard reagent acts as a strong nucleophile, forming a new carbon-carbon bond and resulting in the formation of alcohols or other products, depending on the reaction conditions and substrates used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium, bromo(6-phenylmethoxy)hexyl-
- Magnesium, bromo(6-phenylbutyl)-
- Magnesium, bromo(6-phenylpropyl)-
Uniqueness
Magnesium, bromo(6-phenylhexyl)- is unique due to its specific structure, which allows for the formation of carbon-carbon bonds with a phenyl group attached to a hexyl chain. This structural feature provides distinct reactivity and selectivity in organic synthesis compared to other similar compounds.
Propriétés
Numéro CAS |
195304-57-5 |
|---|---|
Formule moléculaire |
C12H17BrMg |
Poids moléculaire |
265.47 g/mol |
Nom IUPAC |
magnesium;hexylbenzene;bromide |
InChI |
InChI=1S/C12H17.BrH.Mg/c1-2-3-4-6-9-12-10-7-5-8-11-12;;/h5,7-8,10-11H,1-4,6,9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
BKQQOLHDRHCWBU-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]CCCCCC1=CC=CC=C1.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methylphenyl)-1H-naphtho[2,3-D]imidazole](/img/structure/B12572644.png)
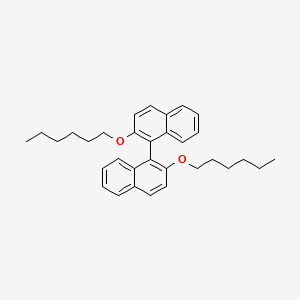
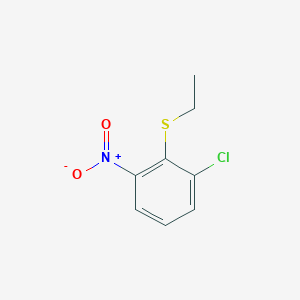
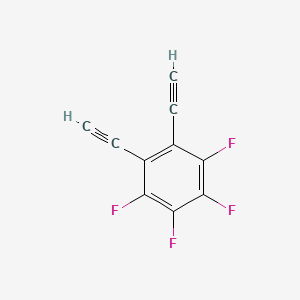
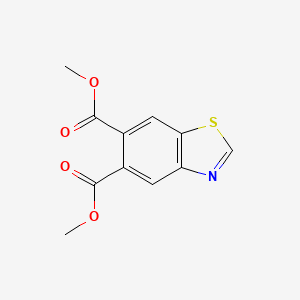
![6H-[1,4,2]Dioxazolo[2,3-d]tetrazole](/img/structure/B12572681.png)

![Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12572685.png)
![S-[3-(Ethylsulfanyl)-3-iminopropyl] ethanethioate](/img/structure/B12572707.png)

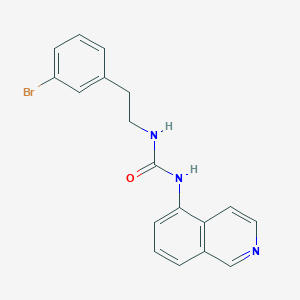
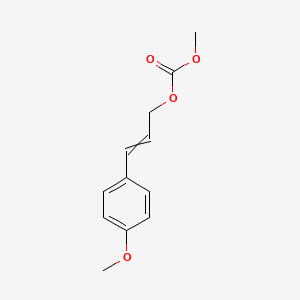

![Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide](/img/structure/B12572742.png)
